4-[5-[2-(3,4-Difluorophenyl)-2-hydroxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-376 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-376 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
OSM-S-376 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and amination, are key steps in the synthesis of OSM-S-376.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be performed using ammonium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .
Scientific Research Applications
OSM-S-376 has been studied extensively for its potential applications in scientific research, particularly in the field of malaria treatment. Some of the key applications include:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of OSM-S-376 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
OSM-S-376 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This sets it apart from other antimalarial compounds that may target different pathways or enzymes. Additionally, its open-source development approach allows for collaborative research and rapid optimization of its properties .
Properties
Molecular Formula |
C20H13F2N5O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[5-[2-(3,4-difluorophenyl)-2-hydroxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H13F2N5O2/c21-15-6-5-14(7-16(15)22)17(28)11-29-19-10-24-9-18-25-26-20(27(18)19)13-3-1-12(8-23)2-4-13/h1-7,9-10,17,28H,11H2 |
InChI Key |
HHHWRCNBDNZMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O |
Origin of Product |
United States |
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